molecular formula C17H23F3N2O3 B2790932 Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate CAS No. 2413899-67-7

Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B2790932
CAS No.: 2413899-67-7
M. Wt: 360.377
InChI Key: RMLPAPSIHXMIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel psychoactive substances and central nervous system (CNS) targeted compounds. Its core structure, featuring a piperazine ring protected by a Boc (tert-butoxycarbonyl) group and a trifluoroethanol moiety, is frequently employed in the design of ligands for biogenic amine receptors. Research indicates this scaffold is integral to the synthesis of compounds that interact with serotonin (5-HT) receptors and dopamine transporters , making it a valuable building block for neuroscientific and neuropharmacological investigations. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate the lipophilicity and binding affinity of resulting molecules. The Boc-protected piperazine significantly streamlines synthetic workflows, allowing for facile deprotection to a secondary amine for further functionalization. Consequently, this compound is primarily used by researchers to efficiently construct and explore the structure-activity relationships of complex molecules with potential pharmacological activity, without the implication of human use.

Properties

IUPAC Name

tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(24)22-10-8-21(9-11-22)13-6-4-12(5-7-13)14(23)17(18,19)20/h4-7,14,23H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLPAPSIHXMIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The reaction conditions often require the use of strong bases and specific solvents to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoro group and the hydroxyl group in its structure makes it a versatile candidate for different chemical transformations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving biological pathways and enzyme activities. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biological mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoro group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The hydroxyl group may also play a role in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Substituent Diversity on the Piperazine Core

The piperazine-carboxylate scaffold is widely utilized in drug discovery due to its conformational flexibility and hydrogen-bonding capacity. Below is a comparative analysis of key analogs:

Compound Substituent on Phenyl Ring Key Features Applications References
Target Compound 2,2,2-Trifluoro-1-hydroxyethyl Combines trifluoromethyl and hydroxyl groups; enhances polarity and metabolic stability Potential CNS or kinase-targeting agent
tert-butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate () Chloropyrimidinyl-sulfonamide Bulky sulfonamide group; enhances target affinity LYMTACs for protein degradation
tert-butyl 4-((4-(3-(Pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate () Pyridinylmethyl-ureido-sulfonyl Dual sulfonyl/urea groups; improves solubility NAMPT/PARP1 inhibitors for breast cancer
tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate () Formyl-trifluoromethyl Aldehyde functionality for further derivatization Intermediate for PROTACs
tert-butyl 4-(4-((1R,2R)-1-hydroxy-1-phenylpropan-2-yl)phenyl)piperazine-1-carboxylate () Hydroxypropan-2-yl-phenyl Stereoselective hydroxyl group; chiral center Enantioselective synthesis studies

Physicochemical Properties

  • Polarity : The hydroxyl group in the target compound increases water solubility compared to purely lipophilic analogs (e.g., ’s trimethylpentyl-substituted derivative).
  • Stability : Fluorinated groups (e.g., trifluoroethyl in the target vs. trifluoromethyl in ) enhance metabolic stability but may reduce gastric fluid stability, as seen in ’s triazole derivatives .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Analogs

Compound IC50 (nM) Target Notes
Target Compound N/A* N/A* Pending in vitro studies
(Compound 26) 12 ± 2 NAMPT/PARP1 Dual inhibition for anti-cancer activity
(LYMTAC derivative) 0.8 ± 0.1 CSF1R Degrades target protein at <1 nM
(ALK inhibitor) 4.5 ± 0.3 ALK Potent kinase inhibition

Table 2: Stability in Simulated Gastric Fluid (SGF)

Compound Degradation (%) at 24 h
Target Compound Not tested
(Compound 1a) 92% Instability due to triazole cleavage
(Compound 24) <5% Stable sulfonyl group

Q & A

Q. Advanced

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) detect impurities at 254 nm. Purity >97% is achievable with retention times ~12–15 minutes .
  • Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) over 30 days, monitored via LC-MS to identify hydrolytic byproducts (e.g., deprotected piperazine) .

How do researchers screen for biological activity in this compound?

Q. Basic

  • Receptor binding assays : Radioligand displacement studies (e.g., dopamine D2 receptors) using [³H]spiperone to measure IC₅₀ values .
  • Cellular models : MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity and EC₅₀ .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases to identify inhibitory activity .

What challenges arise in scaling up the synthesis, and how are they addressed?

Q. Advanced

  • Low yields : Optimize catalyst loading (e.g., 5 mol% Pd for Suzuki couplings) and use flow chemistry to improve efficiency .
  • Byproduct formation : Introduce scavenger resins (e.g., QuadraPure™) to remove excess reagents .
  • Solvent recovery : Implement distillation systems for THF and DCM to reduce costs .

How is structure-activity relationship (SAR) studied for fluorinated substituents?

Q. Advanced

  • Analog synthesis : Replace the trifluoro-hydroxyethyl group with -CF₃, -CHF₂, or -OH to compare activity .
  • Computational modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict binding affinity with targets like GPCRs .
  • Pharmacophore mapping : Overlay crystal structures (e.g., PDB 6CM4) to identify critical hydrogen-bonding interactions .

What computational tools predict metabolic pathways for this compound?

Q. Advanced

  • In silico metabolism : Software like Schrödinger’s ADMET Predictor identifies likely Phase I oxidation sites (e.g., hydroxylation at the piperazine ring) .
  • CYP450 docking : AutoDock Vina simulates interactions with CYP3A4 to predict demethylation or dealkylation pathways .

How are contradictory data resolved in pharmacological studies?

Q. Methodological

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, CHO) to rule out cell-specific effects .
  • Kinetic solubility assays : Compare PBS vs. simulated gastric fluid to clarify bioavailability discrepancies .
  • Meta-analysis : Pool data from independent labs to identify outliers (e.g., inconsistent IC₅₀ values due to assay plate variability) .

What strategies improve solubility for in vivo studies?

Q. Advanced

  • Salt formation : Hydrochloride salts enhance aqueous solubility via protonation of the piperazine nitrogen .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated by dynamic light scattering (DLS) .
  • Co-solvent systems : Use PEG-400/water (30:70) to achieve >5 mg/mL solubility .

How is regioselectivity achieved during functionalization of the piperazine ring?

Q. Advanced

  • Protecting group strategy : Use Boc groups to direct electrophilic substitution to the para position .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to install substituents at specific sites .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions (e.g., 150°C, 20 minutes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.